An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-3,6-diphenyl-1,2,4-triazine
An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-3,6-diphenyl-1,2,4-triazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-3,6-diphenyl-1,2,4-triazine. Designed for professionals in research and drug development, this document moves beyond a simple data sheet to offer a deeper understanding of the compound's characteristics, the experimental basis for their determination, and their implications in a scientific context.
Introduction: The Significance of the 1,2,4-Triazine Scaffold
The 1,2,4-triazine ring system is a significant heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The specific compound, 5-Chloro-3,6-diphenyl-1,2,4-triazine, with its unique substitution pattern, presents a valuable building block for the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its physicochemical properties is paramount for its effective utilization in these applications, influencing aspects from reaction kinetics to bioavailability.
Core Physicochemical Data
A summary of the fundamental physicochemical properties of 5-Chloro-3,6-diphenyl-1,2,4-triazine is presented below. It is important to note that while some data has been experimentally determined, other values are predicted based on the compound's structure and data from analogous compounds due to a lack of comprehensive experimental reports in the public domain.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀ClN₃ | Calculated |
| Molecular Weight | 267.72 g/mol | [2][3] |
| CAS Number | 94398-27-3 | [2][3] |
| Melting Point | 132 - 134 °C | [2] |
| Boiling Point | Not experimentally determined. Estimated to be >400 °C. | Predicted |
| Appearance | White to off-white solid. | Inferred |
| Solubility | Insoluble in water. Soluble in many organic solvents. | Predicted |
Structural Elucidation and Spectroscopic Analysis
The structural integrity and purity of 5-Chloro-3,6-diphenyl-1,2,4-triazine are confirmed through a combination of spectroscopic techniques. Each method provides a unique fingerprint of the molecule, revealing details about its atomic composition, bonding, and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-Chloro-3,6-diphenyl-1,2,4-triazine, both ¹H and ¹³C NMR are essential for structural confirmation.
Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show signals corresponding to the protons of the two phenyl rings. Due to the asymmetry of the 1,2,4-triazine ring, the protons on each phenyl ring may exhibit distinct chemical shifts. The signals would likely appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The integration of these signals would correspond to the ten protons of the two phenyl groups. For similar diphenyl-1,2,4-triazine structures, the aromatic protons often appear as complex multiplets.[4][5]
Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum will provide information on all fifteen carbon atoms in the molecule. The carbon atoms of the phenyl rings are expected to resonate in the typical aromatic region of δ 120-140 ppm.[6] The carbon atoms of the 1,2,4-triazine ring are expected to be further downfield due to the electron-withdrawing effect of the nitrogen atoms and the chlorine atom. Carbons C3, C5, and C6 of the triazine ring in related structures show distinct chemical shifts, which would be valuable for confirming the substitution pattern.[4]
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of 5-Chloro-3,6-diphenyl-1,2,4-triazine in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[7] The choice of solvent is critical to ensure good solubility and to avoid overlapping signals with the analyte.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FT-IR Absorption Bands: The FT-IR spectrum of 5-Chloro-3,6-diphenyl-1,2,4-triazine is expected to exhibit characteristic absorption bands for the aromatic C-H, C=C, and C=N bonds, as well as the C-Cl bond.
-
Aromatic C-H stretching: ~3100-3000 cm⁻¹
-
Aromatic C=C stretching: ~1600-1450 cm⁻¹
-
C=N stretching (triazine ring): ~1550-1475 cm⁻¹[8]
-
C-Cl stretching: ~800-600 cm⁻¹
The precise positions of these bands can provide insights into the electronic environment of the functional groups.
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the compound (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
-
Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
Expected Mass Spectrum: In an electron ionization (EI) mass spectrum, 5-Chloro-3,6-diphenyl-1,2,4-triazine is expected to show a prominent molecular ion peak [M]⁺ at m/z 267. The presence of a chlorine atom will be indicated by an isotopic peak [M+2]⁺ at m/z 269, with an intensity of approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope.
The fragmentation pattern will be influenced by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for chloro-s-triazines involve the loss of the chlorine atom and fragmentation of the triazine ring.[9]
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct insertion probe for a solid or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron ionization (EI) is a common method for small, volatile molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
Predicted Solubility: Based on its structure, 5-Chloro-3,6-diphenyl-1,2,4-triazine is a nonpolar molecule. Therefore, it is expected to be insoluble in water and other polar solvents. It is predicted to be soluble in a range of organic solvents , such as:
-
Nonpolar solvents: Toluene, Hexane
-
Moderately polar solvents: Dichloromethane, Chloroform, Tetrahydrofuran (THF)
-
Polar aprotic solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
Computational methods, such as those based on quantitative structure-property relationships (QSPR) or thermodynamic models, can be employed for a more precise prediction of solubility in various solvents.[10][11][12][13][14]
Experimental Protocol for Solubility Determination:
-
Qualitative Assessment: Add a small amount of the compound (a few milligrams) to a test tube containing 1-2 mL of the solvent of interest.
-
Observation: Vigorously shake the mixture and observe for complete dissolution. The formation of a clear, homogenous solution indicates solubility.
-
Quantitative Measurement (e.g., Shake-Flask Method):
-
Add an excess amount of the solid compound to a known volume of the solvent in a sealed flask.
-
Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separate the undissolved solid by filtration or centrifugation.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Thermal Properties
Melting Point
The melting point is a fundamental physical property that is indicative of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.
Experimental Value: The reported melting point of 5-Chloro-3,6-diphenyl-1,2,4-triazine is 132 - 134 °C .[2] A narrow melting range suggests a high degree of purity.
Experimental Protocol for Melting Point Determination:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised slowly (1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Boiling Point
The boiling point of a compound is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Synthesis and Reactivity
The synthesis of 3,5,6-trisubstituted 1,2,4-triazines often involves the condensation of 1,2-dicarbonyl compounds with amidrazones or related precursors.[4] The chloro-substituent at the 5-position of 5-Chloro-3,6-diphenyl-1,2,4-triazine is an electrophilic site, making it susceptible to nucleophilic aromatic substitution reactions. This reactivity allows for the facile introduction of various functional groups, providing a versatile platform for the synthesis of a diverse library of 1,2,4-triazine derivatives.
Diagrams
Molecular Structure
Caption: Molecular structure of 5-Chloro-3,6-diphenyl-1,2,4-triazine.
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the synthesis and characterization of 5-Chloro-3,6-diphenyl-1,2,4-triazine.
Conclusion
This technical guide has provided a detailed examination of the known and predicted physicochemical properties of 5-Chloro-3,6-diphenyl-1,2,4-triazine. While foundational data such as molecular weight and melting point are established, a comprehensive experimental characterization of its other properties, including boiling point, detailed solubility, and full spectral analysis, remains an area for further investigation. The provided protocols offer a standardized approach for researchers to obtain this valuable data. A complete understanding of these properties is crucial for unlocking the full potential of this versatile compound in the development of new pharmaceuticals and advanced materials.
References
- Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
- Attia, L. J., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
- Attia, L. J., et al. (2022).
-
Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]
-
Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points. Retrieved from [Link]
- Palmer, M. H., et al. (1999). The High-Resolution Infrared Spectrum of 1,2,4-Triazine Vapor between 550 and 1700 cm⁻¹. Journal of Molecular Spectroscopy, 198(1), 77-93.
- Al-Masoudi, N. A., et al. (2022).
- Nongkhlaw, R. L., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc, 2008(15), 79-87.
- Katritzky, A. R., et al. (1996). Statistical Correlation of Molecular Structure with Boiling Points of N-Heterocyclic Compounds: Multiple Linear Regression Analysis. Journal of Chemical Information and Computer Sciences, 36(4), 879-884.
- Thurman, E. M., et al. (2008). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking water.
- Shaabani, A., et al. (2009). Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO₄/SiO₂. E-Journal of Chemistry, 6(S1), S449-S454.
- Mirallai, S., et al. (2019). Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor. Molecules, 24(1), 121.
- Palmer, M. H., et al. (1998). Structure and High-Resolution IR Spectroscopy of 1,2,4-Triazine Vapor. Journal of Molecular Spectroscopy, 192(2), 331-337.
- Katritzky, A. R., et al. (1996). Prediction of boiling points of organic heterocyclic compounds using regression and neural network techniques.
- El-Gendy, Z. (2025). Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents.
- Patel, K. D., et al. (2012). An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity. Der Pharma Chemica, 4(1), 127-132.
- Katritzky, A. R., et al. (1996). Correlation of Boiling Points with Molecular Structure. 1. A Training Set of 298 Diverse Organics and a Test Set of 9 Simple Inorganics. The Journal of Physical Chemistry, 100(28), 11949-11958.
- Kais, N., et al. (2020). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol).
- Al-Juboori, A. M. H. (2014). Synthesis, Characterization and Evaluation of Biological Activity of Some Heterocyclic Compounds Containing 1,2,4-Triazole Ring. International Journal of Research in Pharmacy and Chemistry, 4(4), 856-863.
- L'Abbé, G., et al. (1995). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry.
- Al-Amiery, A. A., et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1548-1558.
- Nongkhlaw, R. L., et al. (2008). Novel one pot synthesis of substituted 1, 2, 4-triazines. University of Michigan.
- U.S. Environmental Protection Agency. (2008). Determination of Triazine Pesticides and their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS).
- TDX. (n.d.). Chapter 3 – Structural characterization of triazines.
- Podda, E., et al. (2023). 2-(5,6-Diphenyl-1,2,4-Triazin-3-yl)
- Chan, K. L., et al. (2015). Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties. Walsh Medical Media.
-
LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
- Abdel-Rahman, A. A.-H. (2011). Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. Der Pharma Chemica, 3(6), 2091-2101.
- Asiri, A. M., et al. (2015). FT-IR spectra of control and treated 1,2,4-triazole.
- Plé, N., et al. (2003).
- Asiri, A. M., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace.
-
National Institute of Standards and Technology. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. Retrieved from [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. 5-chloro-3,6-diphenyl-1,2,4-triazine | 94398-27-3 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. asianpubs.org [asianpubs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tdx.cat [tdx.cat]
- 8. mdpi.com [mdpi.com]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. lifechemicals.com [lifechemicals.com]
- 11. d-nb.info [d-nb.info]
- 12. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Predicting Solubility | Rowan [rowansci.com]
- 15. cecm.sfu.ca [cecm.sfu.ca]
- 16. pubs.acs.org [pubs.acs.org]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
